The Cyanine Dye IR-780: A Technical Guide to its Structure, Properties, and Applications in Biomedical Research
The Cyanine Dye IR-780: A Technical Guide to its Structure, Properties, and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
IR-780 is a lipophilic, near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research. Its unique photophysical properties, including strong absorption and fluorescence in the NIR window (700-900 nm), make it an ideal candidate for a range of applications, from in vivo imaging to advanced therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of IR-780, with a focus on experimental protocols and the underlying molecular mechanisms.
Core Structure and Chemical Identity of IR-780
IR-780 iodide is a symmetrical cyanine dye characterized by two indolenine rings connected by a polymethine chain. The presence of a chlorine atom on the cyclohexene ring of the polymethine bridge is a distinguishing feature. The positive charge of the molecule is delocalized across the chromophore, and it is accompanied by an iodide counter-ion.
The chemical identity of IR-780 is defined by the following:
-
IUPAC Name: 2-[2-[2-Chloro-3-[(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propylindolium iodide[1].
-
CAS Number: 207399-07-3[1].
-
Chemical Formula: C₃₆H₄₄ClIN₂[1].
-
Molecular Weight: 667.12 g/mol [1].
The structural formula of IR-780 iodide is depicted below:
Figure 1. Chemical Structure of IR-780 Iodide.
Physicochemical and Photophysical Properties
The utility of IR-780 in biomedical applications is largely dictated by its physicochemical and photophysical characteristics. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Optical Properties | ||
| Maximum Absorption (λmax) | 780 - 784 nm | [2][3] |
| Molar Extinction Coefficient | 2.65 - 3.3 x 10⁵ M⁻¹ cm⁻¹ | [4] |
| Maximum Emission (λem) | 790 - 826 nm | [4] |
| Fluorescence Quantum Yield (Φf) | 8.1 - 12.7% (Singlet Oxygen Quantum Yield) | [2][5] |
| Physicochemical Properties | ||
| Solubility | Soluble in organic solvents such as DMSO and ethanol; poorly soluble in water. | [4] |
| Lipophilicity | High | [6] |
| Therapeutic Properties | ||
| Photothermal Conversion Efficiency (η) | 7.6 - 10.7% | [2] |
In Vitro Cytotoxicity
IR-780 exhibits inherent cytotoxic effects, particularly in cancer cell lines. This "dark toxicity" (toxicity without photo-activation) is an important consideration in its therapeutic application. The half-maximal inhibitory concentration (IC50) values for IR-780 have been reported in various cancer cell lines, as summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| PC-3 | Prostate Cancer | ~20 | [7] |
| LNCaP | Prostate Cancer | ~40 | [7] |
| Patient-derived | Glioblastoma Stem Cells | Varies | [8] |
| U87-MG | Glioblastoma | Varies | [8] |
Key Applications and Experimental Protocols
Near-Infrared Fluorescence (NIRF) Imaging
The high fluorescence intensity of IR-780 in the NIR window allows for deep tissue imaging with reduced autofluorescence.
-
Animal Model: Establish subcutaneous tumors by injecting cancer cells (e.g., 1 x 10⁶ PC-3 cells) into the flank of athymic nude mice. Allow tumors to grow to a palpable size (e.g., ~80-200 mm³).
-
IR-780 Preparation: Dissolve IR-780 iodide in a suitable solvent such as DMSO and then dilute with saline or PBS for injection.
-
Administration: Administer IR-780 to the tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dosage of approximately 1 mg/kg.
-
Imaging: At various time points post-injection (e.g., 0.5, 6, and 24 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system.
-
Excitation Wavelength: ~704-748 nm.
-
Emission Filter: Long pass, ~740-950 nm.
-
-
Biodistribution Analysis (Optional): At the final time point, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys). Image the excised tissues to determine the biodistribution of IR-780.
Photothermal and Photodynamic Therapy (PTT/PDT)
Upon irradiation with an NIR laser, IR-780 can generate heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect), leading to localized tumor ablation.
-
Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere overnight.
-
IR-780 Incubation: Treat the cells with varying concentrations of IR-780 (e.g., 5-40 µg/mL) for a specified duration (e.g., 24 hours).
-
Laser Irradiation: Expose the cells to an 808 nm NIR laser at a power density of 1 W/cm² for a short duration (e.g., 3 minutes).
-
Viability Assessment: Following irradiation, assess cell viability using a standard assay such as CCK-8 or MTT to determine the therapeutic efficacy.
Nanoparticle Formulation
To improve its solubility, stability, and tumor-targeting efficiency, IR-780 is often encapsulated in nanoparticles.
-
Lipid Film Hydration: Prepare a lipid mixture (e.g., DSPE-PEG, cholesterol, and lipids) in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
IR-780 Loading: Hydrate the lipid film with an aqueous solution containing IR-780.
-
Sonication and Extrusion: Sonicate the mixture to form multilamellar vesicles. Subsequently, extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
Flow Cytometry
IR-780 can be used as a fixable viability dye in flow cytometry, distinguishing live from dead cells based on membrane integrity.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 million cells/mL in a suitable buffer (e.g., PBS).
-
Staining: Add the IR-780 viability dye solution to the cells at the recommended concentration and incubate for 15-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells with buffer to remove excess dye.
-
Antibody Staining (Optional): Proceed with staining for surface and/or intracellular markers as required by the experimental design.
-
Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., formaldehyde-based).
-
Analysis: Acquire the stained cells on a flow cytometer equipped with a laser and detector compatible with IR-780's excitation and emission spectra.
Molecular Mechanisms and Signaling Pathways
The biological activity of IR-780 is intrinsically linked to its cellular uptake and subsequent response to photo-activation.
Cellular Uptake
The preferential accumulation of IR-780 in cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs) , particularly OATP1B3 , which are often overexpressed in various tumors. This uptake is an active, energy-dependent process.
Figure 2. Cellular uptake of IR-780 via the OATP1B3 transporter.
Therapeutic Action and Downstream Signaling
Upon NIR laser irradiation, intracellular IR-780 initiates a cascade of events leading to cell death through both photothermal and photodynamic effects.
-
Photothermal Effect: The absorption of light energy by IR-780 is converted into localized hyperthermia. This heat stress can lead to the overexpression of Heat Shock Protein 70 (HSP70) and ultimately induce apoptosis or necrosis.
-
Photodynamic Effect: IR-780 can also transfer energy to molecular oxygen, generating highly cytotoxic Reactive Oxygen Species (ROS) , such as singlet oxygen. ROS cause oxidative damage to cellular components, triggering apoptotic pathways.
The interplay of these mechanisms contributes to the potent anti-tumor activity of IR-780-mediated phototherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy. | Semantic Scholar [semanticscholar.org]
- 4. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
